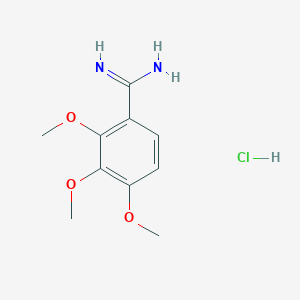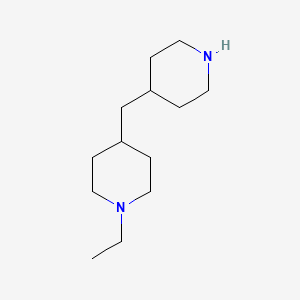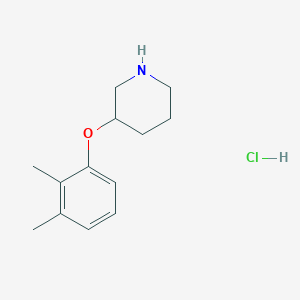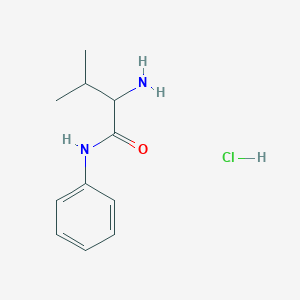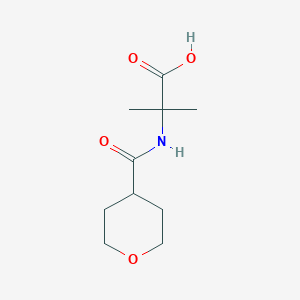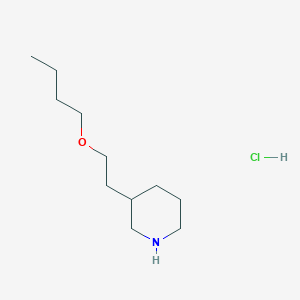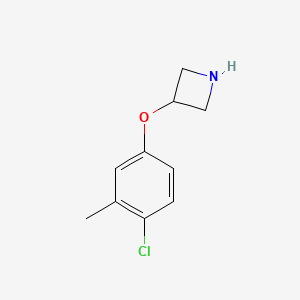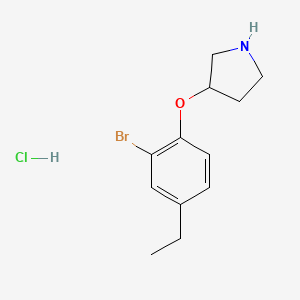
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group . The bromine atom is attached to the second carbon of the phenol ring, and an ethyl group is attached to the fourth carbon .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using derivatives similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. For example, novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, indicating the potential of such compounds in creating new chemicals with various applications (Sarbu et al., 2019).
Antimicrobial Activity
Certain derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been utilized in the synthesis of compounds with antimicrobial properties. For instance, new cyanopyridine derivatives synthesized from similar compounds showed promising antimicrobial activity against various bacteria, demonstrating the potential of these compounds in medical and pharmaceutical applications (Bogdanowicz et al., 2013).
Synthesis of Intermediates for Insecticides
Derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been used in synthesizing intermediates for new insecticides. This application highlights the compound's role in agricultural chemistry and pest control (Niu Wen-bo, 2011).
Antioxidant and Anticholinergic Activities
Research has been conducted on the synthesis of novel compounds from 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride derivatives that possess antioxidant and anticholinergic activities. These activities suggest potential applications in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
Radical Scavenging Activity
Some studies have identified nitrogen-containing bromophenols derived from compounds similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, exhibiting potent scavenging activity against radicals. This indicates potential applications in developing natural antioxidants for food or pharmaceuticals (Li et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDILXJPNPHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



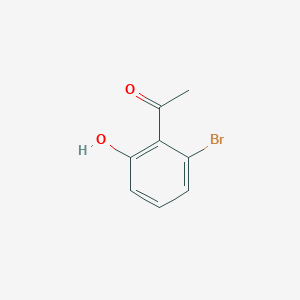
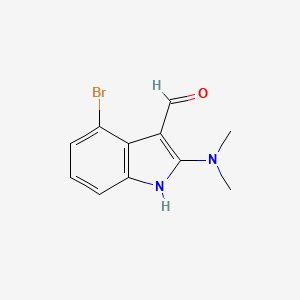

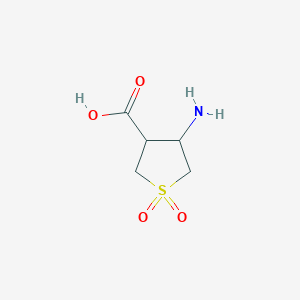
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)


